molecular formula C18H28N6O3 B2993194 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide CAS No. 313470-19-8

2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide

Cat. No.: B2993194
CAS No.: 313470-19-8
M. Wt: 376.461
InChI Key: CHWOZONZPVNRJQ-UHFFFAOYSA-N
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Description

2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H28N6O3 and its molecular weight is 376.461. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Biological Evaluation

The study by Micouin et al. (1994) on asymmetric synthesis provides insights into the synthesis of 3-substituted piperidines from chiral non-racemic lactams, which is relevant for compounds structurally related to "2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide." This research highlights the importance of optical purity in the synthesis of complex organic compounds, which can be crucial for their biological activity and therapeutic potential (Micouin et al., 1994).

Antimicrobial Nano‐Materials

Mokhtari and Pourabdollah (2013) investigated the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, revealing that compounds with piperidine structures exhibit significant antimicrobial properties, especially against fungi. This study underscores the potential of such compounds in developing new antimicrobial agents, which could be relevant for research on "this compound" (Mokhtari & Pourabdollah, 2013).

Enzyme Inhibition Studies

Khalid et al. (2014) synthesized N-aryl/aralkyl substituted-2"[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives and evaluated their activities against various enzymes. This research is indicative of the biochemical applications of piperidine derivatives, providing a basis for the development of enzyme inhibitors that could have therapeutic applications (Khalid et al., 2014).

Therapeutic Potentials

Shibuya et al. (2018) discovered a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, demonstrating the therapeutic potential of compounds with piperazine structures in treating diseases involving ACAT-1 overexpression. This research suggests that similar structures, including "this compound," could be explored for their therapeutic value (Shibuya et al., 2018).

Properties

IUPAC Name

2-[3-methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O3/c1-12(2)7-10-23-14-15(20-17(23)22-8-5-4-6-9-22)21(3)18(27)24(16(14)26)11-13(19)25/h12H,4-11H2,1-3H3,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWOZONZPVNRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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